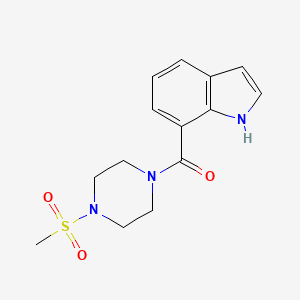
6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid, also known as CC-1065, is a potent antitumor antibiotic. It was first isolated from Streptomyces zelensis in the 1970s and has since been extensively studied for its potential in cancer treatment. CC-1065 is a DNA-binding agent that works by inducing DNA damage and inhibiting DNA replication, leading to cell death.
作用机制
6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid works by binding to the minor groove of DNA and inducing DNA damage. It forms a covalent bond with guanine residues, leading to the inhibition of DNA replication and transcription. This results in cell cycle arrest and ultimately, cell death. 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid is a potent DNA-binding agent, with a binding affinity that is several orders of magnitude higher than other DNA-binding drugs.
Biochemical and Physiological Effects
6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It induces DNA damage, leading to the activation of DNA repair pathways. It also inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis. 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been shown to be highly selective for cancer cells, with minimal toxicity to normal cells.
实验室实验的优点和局限性
6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid has several advantages for lab experiments. It is a potent DNA-binding agent that can induce DNA damage and inhibit DNA replication at very low concentrations. It is also highly selective for cancer cells, making it an attractive candidate for cancer treatment. However, 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid is a complex molecule that is difficult to synthesize, and its use in lab experiments requires specialized equipment and expertise.
未来方向
There are several future directions for 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid research. One area of focus is the development of 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid derivatives that are more potent and selective for cancer cells. Another area of focus is the development of new delivery methods for 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid, such as nanoparticles or liposomes, to improve its efficacy and reduce toxicity. Additionally, the combination of 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid with other cancer therapies, such as chemotherapy or immunotherapy, is an area of active research. Finally, further studies are needed to elucidate the mechanism of action of 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid and its effects on DNA repair pathways.
合成方法
The synthesis of 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid is a complex process that involves several steps. It starts with the isolation of the natural product from Streptomyces zelensis, followed by chemical modifications to improve its potency and selectivity. One of the most commonly used methods for synthesizing 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid is the total synthesis approach, which involves the construction of the molecule from simple building blocks. This method has been optimized over the years, resulting in high yields and purity of 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid.
科学研究应用
6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been extensively studied for its potential in cancer treatment. It has shown promising results in preclinical studies, demonstrating potent antitumor activity against a wide range of cancer cell lines. 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid has also been tested in animal models, where it has shown significant tumor growth inhibition and prolonged survival. Clinical trials of 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid derivatives are currently underway, with some showing encouraging results.
属性
IUPAC Name |
6-(cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-11(14(18)19)7-8-12(15-9)13(17)16-10-5-3-2-4-6-10/h2-3,7-8,10H,4-6H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSKGIRLWNOWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC2CCC=CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7581476.png)


![1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7581492.png)
![6-ethyl-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B7581496.png)

![4-[(6-Ethyl-2-methylpyrimidin-4-yl)amino]butanoic acid](/img/structure/B7581507.png)
![5-[(6-Ethyl-2-methylpyrimidin-4-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7581518.png)
![2-Cyclopropyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581523.png)


![2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7581539.png)
![N-[(1-methylpiperidin-3-yl)methyl]-1H-indole-7-carboxamide](/img/structure/B7581542.png)
